molecular formula C20H20BrN3O3 B2477222 5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide CAS No. 613219-83-3

5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B2477222
CAS No.: 613219-83-3
M. Wt: 430.302
InChI Key: MAIWVGFYOWBXDN-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a brominated hydroxybenzene ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde . This intermediate is then reacted with hydrazine derivatives to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with an indole derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-hydroxy-N’-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its combination of a brominated hydroxybenzene ring and an indole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[2-hydroxy-1-(3-methylbutyl)indol-3-yl]iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-12(2)9-10-24-16-6-4-3-5-14(16)18(20(24)27)22-23-19(26)15-11-13(21)7-8-17(15)25/h3-8,11-12,25,27H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWKPOIOVAMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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